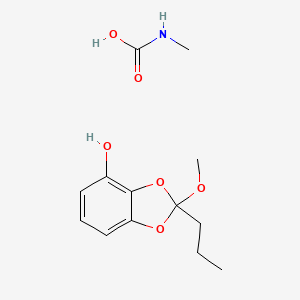
2-Methoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid is an organic compound that features a benzodioxole ring, a methoxy group, and a methylcarbamic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole ring . The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions . The propyl group is added through alkylation reactions, and the methylcarbamic acid moiety can be introduced using methyl isocyanate or similar reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and carbamic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide .
- Reducing agents: Hydrogen gas, palladium catalyst .
- Nucleophiles: Sodium methoxide, ammonia .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-Methoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: A simpler analog without the methoxy and carbamic acid groups.
2-Methyl-2-propyl-1,3-propanediol: Shares the propyl group but lacks the benzodioxole ring.
4-Methoxy-6-(2-propenyl)-1,3-benzodioxole: Contains a similar benzodioxole ring but with different substituents.
Uniqueness
2-Methoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
61083-16-7 |
|---|---|
Formule moléculaire |
C13H19NO6 |
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
2-methoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid |
InChI |
InChI=1S/C11H14O4.C2H5NO2/c1-3-7-11(13-2)14-9-6-4-5-8(12)10(9)15-11;1-3-2(4)5/h4-6,12H,3,7H2,1-2H3;3H,1H3,(H,4,5) |
Clé InChI |
OHQZUQCHLIAYHU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(OC2=CC=CC(=C2O1)O)OC.CNC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


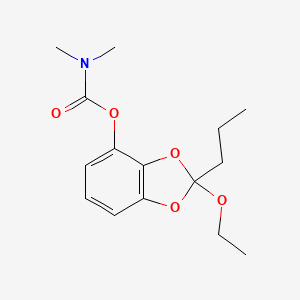
![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)
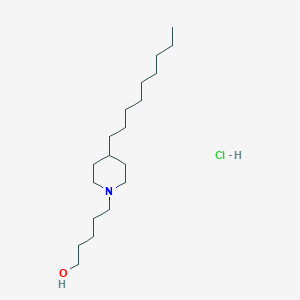
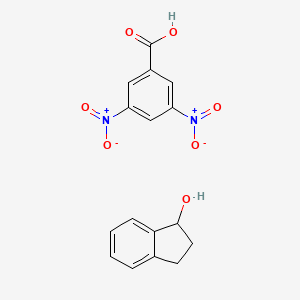
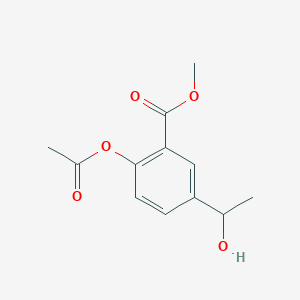
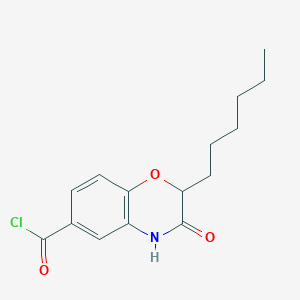
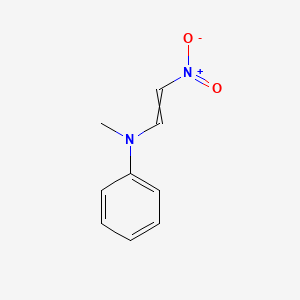
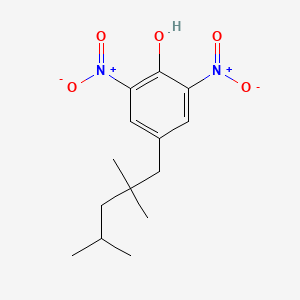
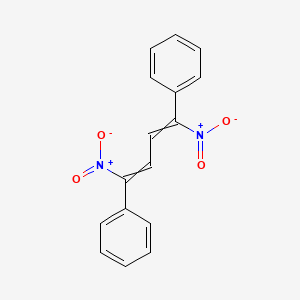
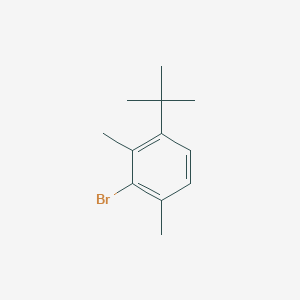
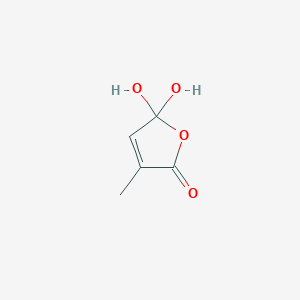
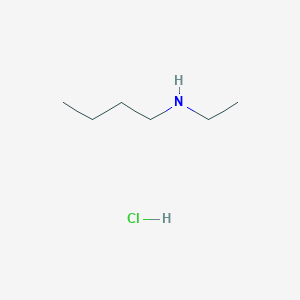
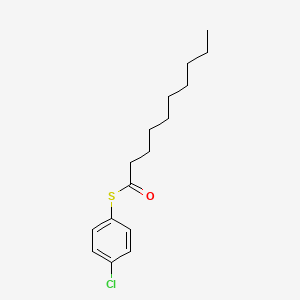
![2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14585756.png)
